molecular formula C19H18N4O5S B6441161 4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549063-31-0

4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No. B6441161
CAS RN: 2549063-31-0
M. Wt: 414.4 g/mol
InChI Key: GLZBXVDVVWYGBQ-UHFFFAOYSA-N
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Description

The compound “4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a promising drug candidate developed for its properties as an isoform-selective inhibitor of human carbonic anhydrase II . It has been developed under the project name “oxazopt” and has shown potential in the treatment of glaucoma .


Synthesis Analysis

The synthesis of this compound involves a multi-stage procedure. The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution. The target product is purified by recrystallization from ethanol to obtain 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclodehydration, and sulfochlorination . These reactions are carried out in a multi-stage procedure, and the process is characterized by a low total yield of 27% .

Future Directions

The compound has shown promise as a drug candidate, particularly in the treatment of glaucoma . Future research could focus on optimizing the synthesis process to increase yield and reduce waste, as well as conducting further studies to explore its potential therapeutic applications.

properties

IUPAC Name

4-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12-22-18(11-27-12)13-2-4-16(5-3-13)29(25,26)23-9-15(10-23)28-14-6-7-21-17(8-14)19(20)24/h2-8,11,15H,9-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBXVDVVWYGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

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